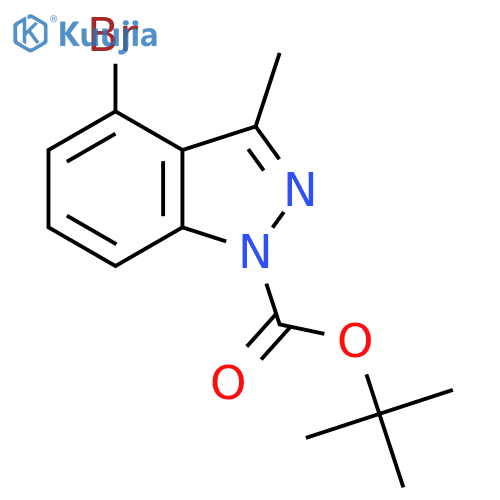

Cas no 1337882-37-7 (1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester)

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester

- tert-butyl 4-bromo-3-methylindazole-1-carboxylate

- 4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester

-

- MDL: MFCD22380299

- インチ: 1S/C13H15BrN2O2/c1-8-11-9(14)6-5-7-10(11)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3

- InChIKey: GYSCTHYBRMSCIB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=C1C(C)=NN2C(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 329

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 44.1

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB555879-250 mg |

4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester; . |

1337882-37-7 | 250MG |

€357.80 | 2023-07-11 | ||

| abcr | AB555879-250mg |

4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester; . |

1337882-37-7 | 250mg |

€375.70 | 2025-02-14 | ||

| abcr | AB555879-1g |

4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester; . |

1337882-37-7 | 1g |

€857.10 | 2025-02-14 | ||

| abcr | AB555879-1 g |

4-Bromo-3-methyl-1H-Indazole-1-carboxylic acid, tert-butyl ester; . |

1337882-37-7 | 1g |

€812.60 | 2023-07-11 | ||

| 1PlusChem | 1P01FYBD-1g |

1H-INDAZOLE-1-CARBOXYLIC ACID, 4-BROMO-3-METHYL-, 1,1-DIMETHYLETHYL ESTER |

1337882-37-7 | 95% | 1g |

$585.00 | 2023-12-22 | |

| 1PlusChem | 1P01FYBD-250mg |

1H-INDAZOLE-1-CARBOXYLIC ACID, 4-BROMO-3-METHYL-, 1,1-DIMETHYLETHYL ESTER |

1337882-37-7 | 95% | 250mg |

$249.00 | 2023-12-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1793912-1g |

1H-indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester |

1337882-37-7 | 98% | 1g |

¥3981.00 | 2024-08-09 |

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester 関連文献

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl esterに関する追加情報

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester (CAS No. 1337882-37-7): A Key Intermediate in Modern Pharmaceutical Research

The compound 1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester, identified by its CAS number 1337882-37-7, represents a significant intermediate in the realm of pharmaceutical synthesis and medicinal chemistry. This molecule, characterized by its indazole core structure functionalized with a bromo group at the 4-position and a methyl group at the 3-position, along with an isobutyl ester moiety, exhibits unique chemical properties that make it invaluable in the development of novel therapeutic agents.

Indazole derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester contribute to its potential as a building block for more complex molecules. The presence of the bromo substituent at the 4-position enhances its reactivity in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing heterocyclic frameworks. Additionally, the isobutyl ester group provides a handle for further derivatization via hydrolysis or transesterification, allowing chemists to tailor the compound’s properties to specific pharmacological needs.

In recent years, there has been growing interest in indazole derivatives due to their demonstrated efficacy in preclinical studies. For instance, researchers have explored the use of indazole-based compounds as kinase inhibitors, which play a crucial role in targeting aberrant signaling pathways involved in cancer progression. The structural motif of 1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester aligns well with this trend, offering a scaffold that can be modified to enhance binding affinity and selectivity for target enzymes.

One notable application of this compound is in the synthesis of small-molecule inhibitors designed to modulate protein-protein interactions. These interactions are often implicated in various diseases, including neurodegenerative disorders and autoimmune conditions. By leveraging the reactivity of the bromo and ester functionalities, chemists can introduce diverse pharmacophores that interact with specific residues on the target protein. This approach has led to the discovery of several lead compounds that are currently undergoing further optimization in clinical trials.

The pharmaceutical industry has also shown interest in indazole derivatives as potential antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. Indazole-based compounds have been reported to exhibit activity against Gram-positive and Gram-negative bacteria by interfering with essential bacterial processes. The bromo substituent in 1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester can be exploited to enhance its bioavailability and metabolic stability, making it a promising candidate for further development.

Furthermore, the compound’s utility extends to the field of materials science and agrochemicals. Indazole derivatives have been investigated as precursors for organic semiconductors due to their ability to form stable π-conjugated systems. These materials are essential in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, some indazole-based compounds have shown promise as crop protection agents by exhibiting herbicidal or fungicidal activity.

The synthesis of 1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as bromoindazoles or methylindazoles, key functional groups can be introduced through selective bromination and esterification reactions. The use of palladium catalysts in cross-coupling reactions allows for precise manipulation of the molecular architecture, enabling the introduction of additional substituents at strategic positions within the indazole core.

In conclusion,1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester (CAS No. 1337882-37-7) is a versatile intermediate with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing molecules with diverse biological activities. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound is poised to play a crucial role in advancing drug discovery efforts across multiple disciplines.

1337882-37-7 (1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester) 関連製品

- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)

- 2803864-22-2(1-(Phenylmethyl) 3-(4-carboxyphenoxy)-1-pyrrolidinecarboxylate)

- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)

- 2229629-71-2((4-methoxy-2-nitrophenyl)methylhydrazine)

- 1805841-40-0(4-(Chloromethyl)-3-ethylphenylhydrazine)

- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)

- 954684-65-2(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)

- 2228567-46-0((2,5-difluorophenyl)methyl sulfamate)

- 1780424-19-2(6-methylindolin-7-amine)